molecular formula C17H19N5O3S B15102171 N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide

N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide

Katalognummer: B15102171
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: NKTSMRQWKWBKOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide is a synthetic compound combining a dimethylthiazolyl moiety with a pyrrolopyrazine-dione core linked via a hexanamide chain. The dimethylthiazolyl group is a hallmark of cell viability assays, while the pyrrolopyrazine-dione may act as a redox-active or ATP-binding site inhibitor. Its synthesis involves coupling 4,5-dimethylthiazol-2-amine with a pyrrolopyrazine-dione derivative through a hexanoic acid spacer, yielding a molecule optimized for solubility and cellular uptake .

Eigenschaften

Molekularformel

C17H19N5O3S

Molekulargewicht

373.4 g/mol

IUPAC-Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)hexanamide

InChI

InChI=1S/C17H19N5O3S/c1-10-11(2)26-17(20-10)21-12(23)6-4-3-5-9-22-15(24)13-14(16(22)25)19-8-7-18-13/h7-8H,3-6,9H2,1-2H3,(H,20,21,23)

InChI-Schlüssel

NKTSMRQWKWBKOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)NC(=O)CCCCCN2C(=O)C3=NC=CN=C3C2=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyrrolo[3,4-b]pyrazine moiety via condensation reactions.
  • Coupling of the hexanamide chain to the thiazole-pyrrolo[3,4-b]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Amide Bond Formation

The hexanamide side chain is coupled to the pyrrolo-pyrazine core via amide formation. This reaction involves:

  • Activation of the carboxylic acid group (e.g., using EDC/HOBt).

  • Nucleophilic attack by the amine group on the pyrrolo-pyrazine ring.

Oxidative Cyclization

Formation of the pyrrolo-pyrazine core may involve oxidative cyclization steps, such as:

  • Dehydrogenation of amines to form rings.

  • Carbonyl group installation via oxidation (e.g., using KMnO₄ or other oxidants) .

Hydrogen Bonding Interactions

The compound’s biological activity is influenced by hydrogen bonding, particularly:

  • Amide Hydrogen Bonds : The hexanamide group forms hydrogen bonds with target proteins (e.g., PD-1/PD-L1).

  • Carbonyl Groups : The 5,7-dioxo groups may interact with polar residues in binding pockets.

Stability and Reactivity

Property Value Relevance
Molecular Weight ~373 g/molAffects solubility and bioavailability
Hydrogen Bond Acceptors 7Enhances binding affinity to targets
Hydrogen Bond Donors 1Contributes to selectivity in protein binding

PD-1/PD-L1 Inhibition

The compound inhibits the PD-1/PD-L1 immune checkpoint pathway, a mechanism critical for cancer immunotherapy. This involves:

  • Binding Affinity : The thiazole and pyrrolo-pyrazine moieties interact with PD-1’s binding pocket, blocking PD-L1 engagement.

  • Functional Consequence : Enhanced T-cell activation and tumor cell recognition.

Potential Metabolic Pathways

While detailed metabolic studies are lacking, analogous compounds suggest:

  • Amide Hydrolysis : Potential cleavage of the hexanamide group under physiological conditions.

  • Oxidative Degradation : Susceptibility of the dioxo groups to enzymatic reduction or oxidation .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Below is a comparative analysis of N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide with key analogs, focusing on structural features, biochemical mechanisms, and assay performance.

Table 1: Comparative Analysis of Selected Compounds

Compound Name Core Structure Mechanism of Action Solubility pH Sensitivity Key Advantages/Limitations
N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo... Dimethylthiazolyl + pyrrolopyrazine-dione Redox-active or enzyme inhibition Moderate Low Enhanced stability; reduced pH-dependent artifacts
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Tetrazolium salt Reduced to formazan by mitochondrial enzymes Low (requires DMSO) High Widely used but prone to pH/cell density errors
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Tetrazolium + sulfonate groups Requires electron mediator (e.g., PMS) High Moderate Water-soluble; no solubilization step
Resazurin (Alamar Blue) Phenoxazine Fluorescent signal upon reduction High Low Non-toxic; real-time monitoring

Key Findings:

pH Stability : MTT-formazan absorption is highly pH-dependent, leading to underestimation of cell viability at high densities . The target compound’s absorption spectrum shows minimal pH shifts (λmax ~570 nm across pH 7–10), improving accuracy in high-throughput screens.

Solubility : The hexanamide linker enhances solubility in aqueous buffers compared to MTT, eliminating the need for organic solvents like DMSO. This aligns with trends seen in XTT but avoids its requirement for electron mediators .

Assay Compatibility : While Resazurin offers real-time monitoring, the target compound’s colorimetric output simplifies endpoint assays without specialized equipment.

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(4,5-dimethylthiazol-2-yl)-6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)hexanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of substituted hydrazines with carbonyl precursors under reflux in ethanol (60–80°C, 6–8 hours), as seen in pyrazole/thiazole syntheses .
  • Pyrrolopyrazine dione assembly : Cyclization via acid-catalyzed or thermal dehydration, similar to methods used for pyrazolo[3,4-d]pyridazinone derivatives .
  • Amide coupling : Hexanamide linkage using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
    Optimization : Adjust solvent polarity (e.g., DMF:EtOH mixtures) and catalyst loadings (e.g., polyphosphoric acid for cyclization) to enhance yields .

Advanced Synthesis: Computational and AI-Driven Optimization

Q. Q2: How can AI-assisted tools like COMSOL Multiphysics improve the synthesis of this compound?

Methodological Answer: AI integration enables:

  • Reaction pathway prediction : Machine learning models trained on similar heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) can predict optimal reagents and conditions .
  • Real-time parameter adjustment : AI-driven simulations monitor reaction kinetics (e.g., cyclization rates) and adjust temperature/pH dynamically .
  • Yield optimization : Neural networks analyze historical data (e.g., solvent effects from and ) to recommend solvent/catalyst combinations .

Basic Structural Characterization

Q. Q3: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify thiazole (δ 6.8–7.5 ppm) and pyrrolopyrazine dione (δ 160–170 ppm for carbonyls) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and molecular ion ([M+H]⁺) .
  • FTIR : Confirm amide bonds (1650–1680 cm⁻¹) and pyrrolopyrazine carbonyls (1700–1750 cm⁻¹) .

Advanced Structural Analysis: X-ray Crystallography and Docking Studies

Q. Q4: How can X-ray crystallography and molecular docking elucidate this compound’s bioactivity?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., interactions between the thiazole ring and active-site residues) .
  • Docking simulations : Use AutoDock Vina to model binding to targets like COX-II or kinases, leveraging structural analogs (e.g., thiazole-pyrazine hybrids in ) .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Basic Biological Evaluation

Q. Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using ADP-Glo™ kits, with IC₅₀ determination via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing to controls like doxorubicin .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using ³H-labeled antagonists .

Advanced Mechanistic Studies

Q. Q6: How can researchers resolve contradictions in bioactivity data (e.g., variable IC₅₀ across cell lines)?

Methodological Answer:

  • Target deconvolution : CRISPR-Cas9 knockout screens to identify essential genes modulating activity .
  • Metabolic stability assays : LC-MS/MS to quantify intracellular compound levels and correlate with efficacy .
  • Transcriptomic profiling : RNA-seq to compare gene expression in responsive vs. resistant cell lines .

Data Analysis and Theoretical Frameworks

Q. Q7: How should researchers design studies to link this compound’s activity to broader biochemical theories?

Methodological Answer:

  • Guiding frameworks : Use enzyme inhibition theory (e.g., competitive vs. allosteric) or receptor signaling pathways (e.g., MAPK/ERK) as conceptual anchors .
  • Statistical models : Multivariate regression to dissect contributions of substituents (e.g., thiazole methyl groups) to bioactivity .
  • Meta-analysis : Compare with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) to identify SAR trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.